Product packaging for 2-(2-Chloroethoxy)acetonitrile(Cat. No.:CAS No. 31250-08-5)

2-(2-Chloroethoxy)acetonitrile

Cat. No.: B1590840
CAS No.: 31250-08-5
M. Wt: 119.55 g/mol
InChI Key: GQFCLJZQECVTDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Molecular Architecture and Structural Features in Organic Chemistry

2-(2-Chloroethoxy)acetonitrile possesses a distinct molecular structure that is key to its chemical behavior. nih.gov The molecule incorporates a chloroethoxy group attached to an acetonitrile (B52724) moiety. nih.gov This combination of a reactive chloroalkyl group, a flexible ether linkage, and a nitrile functional group provides multiple sites for chemical modification.

The presence of the chlorine atom makes the terminal carbon susceptible to nucleophilic substitution reactions, a cornerstone of many synthetic pathways. The ether linkage, on the other hand, imparts a degree of flexibility to the molecule. The nitrile group is a versatile functional group that can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in various cycloaddition reactions.

Interactive Data Table: Molecular Properties of this compound

PropertyValue
Molecular Formula C4H6ClNO nih.gov
Molecular Weight 119.55 g/mol nih.gov
IUPAC Name This compound nih.gov
CAS Number 31250-08-5 nih.gov
Boiling Point 109-110 °C at 27.5 mmHg sigmaaldrich.cn, 206.3ºC at 760 mmHg chemsrc.com
Density 1.131 g/cm³ chemsrc.com
Flash Point 78.6ºC chemsrc.com
Physical Form Liquid sigmaaldrich.cnsigmaaldrich.com
SMILES C(CCl)OCC#N uni.lu
InChIKey GQFCLJZQECVTDO-UHFFFAOYSA-N nih.gov

Significance in Fine Chemical Synthesis and Related Chemical Fields

The true significance of this compound lies in its application as an intermediate in fine chemical synthesis. It serves as a crucial precursor for the creation of a variety of more complex molecules with important industrial applications.

One of the most notable applications of this compound is in the synthesis of pharmaceuticals. For instance, it is a key starting material in one of the synthetic routes for Cetirizine dihydrochloride, a widely used second-generation antihistamine. researchgate.net In this synthesis, the chloroethoxyacetonitrile moiety is reacted with 1-[(4-chlorophenyl)(phenyl)-methyl]piperazine to form a key intermediate. researchgate.net

Beyond pharmaceuticals, this compound and its derivatives are important in the development of other fine chemicals. For example, the related compound 2-(2-chloroethoxy)acetic acid, which can be synthesized from this compound, is described as an important solvent and a reagent in the synthesis of other chemical intermediates like methyl 2-(2-chloroethoxy)acetate and ethyl 2-(2-chloroethoxy)acetate. google.com Furthermore, derivatives of this structural motif are used in the synthesis of specialized molecules like polyaza-crowns and phthalonitriles, which have applications in materials science and coordination chemistry. sakarya.edu.trorgsyn.org

Overview of Research Trajectories and Current Challenges

Current research involving this compound and its analogs continues to explore its synthetic utility. Researchers are actively investigating new synthetic routes that utilize this compound to improve efficiency and yield. For example, studies have explored its use in the synthesis of N-arylmorpholinones, which are valuable intermediates in pharmaceutical chemistry.

The development of more efficient and environmentally friendly synthetic methods for producing and utilizing this compound is an ongoing challenge. Green chemistry principles are increasingly being applied to minimize waste and the use of hazardous reagents.

Another area of research focuses on the synthesis of novel derivatives with unique biological activities or material properties. The reactivity of the chloroethoxy and acetonitrile groups allows for a wide range of modifications, opening up possibilities for creating new compounds for various applications. For instance, research has shown that the chloroethoxy group is critical for constructing morpholinones. The versatility of the nitrile group also allows for its use as a modifier for ligands or catalysts in organic synthesis reactions. chembk.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H6ClNO B1590840 2-(2-Chloroethoxy)acetonitrile CAS No. 31250-08-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-chloroethoxy)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6ClNO/c5-1-3-7-4-2-6/h1,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQFCLJZQECVTDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCl)OCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20564533
Record name (2-Chloroethoxy)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20564533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31250-08-5
Record name 2-(2-Chloroethoxy)acetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31250-08-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Chloroethoxy)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20564533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-chloroethoxy)acetonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.115.433
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies and Process Optimization for 2 2 Chloroethoxy Acetonitrile

Established Synthetic Routes and Reaction Pathways

The synthesis of 2-(2-Chloroethoxy)acetonitrile has been approached through several established routes, primarily involving nucleophilic substitution reactions. These methods focus on the formation of the ether linkage and the introduction of the nitrile group.

Precursor Identification and Starting Material Considerations

The selection of appropriate precursors is a critical first step in the synthesis of this compound. Common starting materials include:

2-(2-Chloroethoxy)ethanol (B196239): This is a key precursor where the chloroethoxy moiety is already present. google.comresearchgate.netsakarya.edu.tr The synthesis of the target compound then involves the conversion of the hydroxyl group to a nitrile. One method involves reacting 2-(2-chloroethoxy)ethanol with thionyl chloride to form an intermediate which is then reacted with a cyanide source. orgsyn.org

Vinyl Bromide and an Amino Alcohol: An alternative route involves the reaction of vinyl bromide with an amino alcohol (without hydroxyl protection) to generate a chloroethoxyethylamine intermediate. This intermediate is then reacted with cyanogen (B1215507) chloride to yield this compound. chembk.com

Ethylene (B1197577) Chlorohydrin and Chloroacetonitrile (B46850): This approach involves the direct etherification of ethylene chlorohydrin with chloroacetonitrile in the presence of a base.

Reagent Systems and Catalytic Approaches

The reagents and catalysts employed play a pivotal role in the efficiency and selectivity of the synthesis.

In reactions involving the formation of the ether linkage, phase-transfer catalysts are often employed to facilitate the reaction between an aqueous phase and an organic phase.

For the conversion of an alcohol to a nitrile, a two-step process involving activation of the alcohol (e.g., conversion to a tosylate or mesylate) followed by nucleophilic substitution with a cyanide salt (e.g., sodium cyanide or potassium cyanide) is common.

In the synthesis of cetirizine, this compound is reacted with 1-[(4-chlorophenyl)(phenyl)-methyl]piperazine. ymerdigital.comresearchgate.netresearchgate.net This N-alkylation reaction is typically carried out in the presence of a base, such as sodium carbonate or potassium carbonate, and a solvent like toluene (B28343) or xylene. google.com The use of a catalyst, such as sodium iodide, can enhance the reaction rate. orgsyn.org

Optimization of Reaction Conditions for Yield and Selectivity

Optimizing reaction conditions is essential for maximizing the yield of this compound while minimizing the formation of byproducts. Key parameters that are often optimized include:

Temperature: The reaction temperature can significantly influence the reaction rate and the formation of side products. For instance, in the synthesis of a related compound, temperature control between 50–80°C was found to be crucial for yield optimization.

Reaction Time: The duration of the reaction is optimized to ensure complete conversion of the starting materials without promoting the degradation of the product.

Solvent: The choice of solvent can affect the solubility of reactants and reagents, as well as the reaction pathway. Acetonitrile (B52724) is a commonly used solvent in these types of reactions. orgsyn.org

Stoichiometry of Reactants: The molar ratio of the reactants is carefully controlled to ensure efficient conversion and minimize unreacted starting materials.

A detailed study on the synthesis of a similar compound, 2-[2-(2-Chloroethoxy)ethoxy]ethanol (B139825), highlighted the importance of precise stoichiometry, suggesting the use of 1.2–1.5 equivalents of the chloroethoxy reagent for optimal yield.

Advanced Synthetic Strategies and Sustainable Chemistry Principles

Modern synthetic chemistry places a strong emphasis on the development of sustainable and environmentally benign processes. This has led to the exploration of advanced synthetic strategies for this compound that align with the principles of green chemistry.

Evaluation of Atom Economy and Process Efficiency

Atom economy is a key metric for evaluating the efficiency of a chemical reaction, measuring the proportion of reactant atoms that are incorporated into the desired product. jocpr.comchembam.com Reactions with high atom economy are inherently more sustainable as they generate less waste. wjpps.com

For the synthesis of this compound, different routes can be compared based on their atom economy. For example, a synthesis involving an addition reaction would theoretically have a higher atom economy than a substitution reaction where a leaving group is displaced. scranton.edu

Process efficiency goes beyond atom economy to consider other factors such as energy consumption, solvent usage, and the number of synthetic steps. wjpps.com A comparative analysis of different synthetic routes for cetirizine, which uses this compound as an intermediate, revealed that some routes offer faster production times. ymerdigital.com

The E-factor, which is the ratio of the mass of waste to the mass of product, is another important metric for assessing the environmental impact of a synthesis. chembam.com

Development of Greener Synthetic Protocols

The development of greener synthetic protocols for this compound focuses on several key areas:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives, such as water or bio-based solvents, is a primary goal. A patent for the synthesis of the related compound 2-(2-chloroethoxy)acetic acid describes a process using water as the solvent, which significantly reduces the environmental impact. google.com

Catalytic Methods: The use of catalysts, especially those that are recyclable and non-toxic, can improve reaction efficiency and reduce waste.

Reduction of Waste: Designing synthetic routes that minimize the formation of byproducts is crucial. For example, a method for synthesizing 2-(2-chloroethoxy)ethanol using a borate (B1201080) ester intermediate reported a high yield and purity, thereby minimizing waste from side products.

Energy Efficiency: Developing reactions that can be carried out at ambient temperature and pressure reduces energy consumption.

Purification Techniques and Isolation of Target Compound

The isolation and purification of this compound from a crude reaction mixture are critical steps to obtain a product of high purity, suitable for its intended use in further chemical synthesis. The selection of an appropriate purification strategy depends on the scale of the synthesis, the nature of impurities, and the desired final purity. The physicochemical properties of this compound, such as its boiling point and solubility, are key factors in determining the most effective purification techniques. The compound is reportedly soluble in water and the majority of organic solvents. chembk.com

Key physical properties relevant to the purification of this compound are summarized in the table below.

PropertyValue
Molecular Formula C₄H₆ClNO
Molecular Weight 119.55 g/mol nih.gov
Boiling Point 182-184 °C (at atmospheric pressure) chembk.com
109-110 °C (at 27.5 Torr) chembk.com
Melting Point -35 °C chembk.com
Density 1.102 - 1.1846 g/cm³ chembk.com
Solubility Soluble in water and most organic solvents chembk.com

Commonly employed purification methodologies for compounds with similar characteristics involve a combination of extraction, distillation, and chromatography.

Initial Workup and Extraction

Following synthesis, an initial workup is typically performed to separate the target compound from the reaction solvent and inorganic salts. If the synthesis is conducted in a water-miscible solvent like acetonitrile, the solvent may be removed under reduced pressure first. rochester.edu Subsequently, the residue is partitioned between water and a water-immiscible organic solvent. Given the water solubility of this compound, multiple extractions with an organic solvent are necessary to ensure a good recovery from the aqueous phase. chembk.comrochester.edu The choice of extraction solvent is crucial; for instance, a mixture of chloroform (B151607) and isopropanol (B130326) can be effective for extracting polar, water-soluble organic products. rochester.edu The combined organic layers are then typically washed with brine to reduce the amount of dissolved water before being dried over an anhydrous drying agent like magnesium sulfate (B86663) or sodium sulfate.

Vacuum Distillation

Distillation is a primary method for the purification of liquid compounds. Given that this compound has a relatively high boiling point at atmospheric pressure (182-184 °C), vacuum distillation is the preferred method to prevent potential thermal decomposition and the formation of byproducts. chembk.com By reducing the pressure, the boiling point of the compound is significantly lowered, allowing for distillation at a more moderate temperature. For example, its boiling point is reported to be 109-110 °C at a pressure of 27.5 Torr. chembk.com The purification of structurally related compounds, such as N-[2-(2-chloroethoxy)ethyl]acetamide, is also effectively achieved through vacuum distillation. orgsyn.org In some cases, a fractional distillation apparatus with a packed column may be used to separate the target compound from impurities with close boiling points. orgsyn.org

Column Chromatography

For achieving higher purity or for separating the target compound from structurally similar impurities, column chromatography is a highly effective technique. sakarya.edu.tr Silica (B1680970) gel is a commonly used stationary phase for this class of compounds. The crude product is loaded onto the top of a silica gel column, and a solvent system (eluent) of appropriate polarity is passed through the column. The components of the mixture travel down the column at different rates depending on their affinity for the silica gel and their solubility in the eluent, leading to their separation. For compounds of intermediate polarity, a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like chloroform or ethyl acetate (B1210297) is often used as the eluent. sakarya.edu.tr The fractions are collected and analyzed, for instance by thin-layer chromatography (TLC), to identify those containing the pure product. The solvent is then removed from the combined pure fractions by evaporation under reduced pressure to isolate the purified this compound. sakarya.edu.trbeilstein-journals.org

The table below summarizes the common purification techniques.

TechniquePrincipleTypical Application
Aqueous Extraction Partitioning between immiscible aqueous and organic phases based on relative solubility.Initial removal of inorganic salts, water-soluble reagents, and byproducts from the crude reaction mixture. rochester.edu
Vacuum Distillation Separation of liquids based on differences in boiling points at reduced pressure.Primary method for purifying the liquid product by separating it from non-volatile impurities and solvents. chembk.comorgsyn.orggoogle.com
Column Chromatography Separation based on differential adsorption of components onto a solid stationary phase (e.g., silica gel).High-purity separation, removal of impurities with similar boiling points to the target compound. sakarya.edu.trbeilstein-journals.org

Chemical Reactivity Profile and Transformative Potential of 2 2 Chloroethoxy Acetonitrile

Nucleophilic Substitution Reactions Involving the Chloroethoxy Moiety

The chloroethoxy portion of the molecule is a primary site for nucleophilic substitution, where the chlorine atom acts as a leaving group. This reactivity is central to its application as a building block, particularly in the synthesis of pharmaceutical agents and other complex organic molecules.

Mechanistic Investigations of Halogen Displacement

The displacement of the chloride in 2-(2-chloroethoxy)acetonitrile typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. libretexts.orgnih.gov This is characteristic of primary alkyl halides. In the SN2 mechanism, a nucleophile attacks the electrophilic carbon atom bonded to the chlorine in a single, concerted step, leading to the simultaneous formation of a new bond and the breaking of the carbon-chlorine bond. cognitoedu.orgpdx.edu This process results in an inversion of stereochemistry at the carbon center, although this specific molecule is achiral.

The rate of this bimolecular reaction is dependent on the concentration of both the substrate, this compound, and the attacking nucleophile. pdx.edu The choice of solvent is also critical; polar aprotic solvents, such as acetonitrile (B52724) itself, are known to accelerate SN2 reactions. pdx.edu In some cases, particularly with neighboring heteroatoms, the potential for a unimolecular (SN1) pathway or neighboring group participation exists, which would proceed through a carbocation or a cyclic intermediate, respectively. libretexts.orgresearchgate.net However, for a primary halide like this, the SN2 pathway is generally favored. pdx.edu

Scope of Nucleophiles and Product Diversification

A wide array of nucleophiles can be employed to displace the chloro group, leading to significant product diversification. This reactivity is notably exploited in the synthesis of the second-generation antihistamine, Cetirizine. In one of the key synthetic routes, this compound is reacted with 1-[(4-chlorophenyl)(phenyl)methyl]piperazine. ymerdigital.comresearchgate.netresearchgate.net The secondary amine of the piperazine (B1678402) ring acts as the nucleophile, displacing the chloride to form 2-[2-[4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl]-ethoxy]acetonitrile, a direct precursor to the final drug. researchgate.netgoogleapis.com This alkylation is typically carried out in a solvent like toluene (B28343) or xylene in the presence of a base such as sodium or potassium carbonate. googleapis.com

Other nucleophiles have also been successfully reacted, demonstrating the compound's versatility. These reactions showcase its utility in creating diverse molecular structures.

NucleophileReagent(s)Product TypeReference
Amine1-[(4-chlorophenyl)(phenyl)methyl]piperazine, K₂CO₃Substituted Piperazine Acetonitrile ymerdigital.comresearchgate.netgoogleapis.com
AmineBenzylamine, Na₂CO₃, NaIN-Benzylated Amino Acetonitrile orgsyn.org
Hydroxide (B78521)Aqueous NaOH or KOHHydroxy Ether Acetonitrile cognitoedu.org
IodideSodium Iodide (Finkelstein reaction)2-(2-Iodoethoxy)acetonitrile

Reactions of the Acetonitrile Functional Group

The nitrile (cyano) group is a versatile functional group that can undergo a variety of transformations, including hydration, hydrolysis, reduction, and carbon-carbon bond formation.

Hydration and Hydrolysis Pathways

The nitrile group of this compound and its derivatives can be fully hydrolyzed to a carboxylic acid under either acidic or basic conditions. googleapis.com For instance, the Cetirizine precursor, 2-[2-[4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl]-ethoxy]acetonitrile, is hydrolyzed to Cetirizine (a carboxylic acid) using a base like sodium hydroxide in an aqueous or alcoholic medium. googleapis.comlookchem.com This transformation is a critical step in the synthesis of this widely used pharmaceutical.

Partial hydration of the nitrile can yield a primary amide. This reaction can be catalyzed by various acids or bases under controlled conditions. The hydrolysis of the related compound 2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide to 2-(2-chloroethoxy)acetic acid further illustrates the conversion of a nitrile-related functional group to a carboxylic acid.

Reduction and Amination Reactions

The nitrile group is readily reduced to a primary amine. This transformation is a fundamental reaction in organic synthesis for introducing an aminoethyl group. Common and powerful reducing agents like lithium aluminum hydride (LiAlH₄) in a dry ether solvent are effective for this purpose. acs.orgstudymind.co.uk

Alternatively, catalytic hydrogenation offers another pathway for reduction. This method involves reacting the nitrile with hydrogen gas (H₂) under pressure in the presence of a metal catalyst, such as platinum, palladium, or nickel. studymind.co.uk This method is often preferred in industrial settings. These reduction methods convert this compound into 2-(2-chloroethoxy)ethanamine, a useful bifunctional intermediate.

ReactionReagent(s)ProductReference
Nitrile Reduction1. LiAlH₄ in dry ether; 2. H₂OPrimary Amine acs.orgstudymind.co.uk
Catalytic HydrogenationH₂, Ni or Pt catalyst, high T/PPrimary Amine studymind.co.uk
Nitrile ReductionSodium metal in ethanolPrimary Amine studymind.co.uk

Carbon-Carbon Bond Forming Reactions (e.g., Grignard, Thorpe-Ziegler)

The electrophilic carbon atom of the nitrile group can be attacked by carbon-based nucleophiles, such as Grignard reagents, to form new carbon-carbon bonds. The reaction of a nitrile with a Grignard reagent (R-MgX) typically yields an imine intermediate after the initial addition. masterorganicchemistry.comcommonorganicchemistry.com Subsequent hydrolysis of this imine with aqueous acid furnishes a ketone. masterorganicchemistry.comchemistrysteps.com This two-step sequence effectively converts the nitrile group of this compound into a carbonyl group, with the introduction of a new alkyl or aryl group from the Grignard reagent.

The Thorpe reaction is a base-catalyzed self-condensation of aliphatic nitriles to form an enamine. wikipedia.org While the intramolecular version, the Thorpe-Ziegler reaction, is used to form cyclic ketones from dinitriles, the intermolecular Thorpe reaction can lead to dimerization. wikipedia.orgnumberanalytics.combuchler-gmbh.com For this compound, treatment with a strong base could potentially induce a Thorpe reaction, where the α-carbon of one molecule attacks the nitrile carbon of another, leading to a β-enaminonitrile dimer after protonation. Subsequent hydrolysis would yield a β-ketonitrile. This reactivity highlights another avenue for creating more complex structures from this versatile starting material. ambeed.com

Cross-Coupling Reactions (e.g., Suzuki, Stille)

While direct participation of the chloroethoxy group in this compound in Suzuki or Stille cross-coupling reactions is not extensively documented, the principles of these reactions allow for speculation on its potential reactivity. Generally, the success of palladium-catalyzed cross-coupling reactions like the Suzuki and Stille reactions depends on the nature of the halide. harvard.eduorganic-chemistry.orglibretexts.org The reactivity of the leaving group typically follows the trend: I > OTf > Br >> Cl. harvard.edu This indicates that the chloride in this compound would be the least reactive among the common leaving groups.

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with a halide or triflate, catalyzed by a palladium complex. harvard.edulibretexts.org For this compound to participate, the carbon-chlorine bond would need to undergo oxidative addition to a palladium(0) species. This step is generally the rate-limiting step and is more challenging for aryl and alkyl chlorides compared to bromides and iodides. harvard.edu

Similarly, the Stille coupling reaction involves the reaction of an organotin compound with a halide or pseudohalide, also catalyzed by a palladium complex. organic-chemistry.org The mechanism is similar to the Suzuki coupling, and the reactivity of the halide follows a similar trend, making the activation of the C-Cl bond in this compound a potential hurdle. organic-chemistry.org

Despite the lower reactivity of chlorides, advancements in catalyst systems, including the use of specific ligands and conditions, have made the coupling of chlorides more feasible. However, specific examples involving this compound in these named reactions are not readily found in the surveyed literature.

Oxidative Transformations and Stability Considerations

Oxidation Pathways and Formation of Acid Derivatives

The nitrile group of this compound can be hydrolyzed to a carboxylic acid under appropriate conditions. While direct oxidation of the nitrile is not a standard transformation, hydrolysis achieves a similar outcome in terms of creating a carboxylic acid derivative.

A more relevant oxidative transformation involves a related compound, 2-(2-chloroethoxy)ethanol (B196239), which can be oxidized to 2-(2-chloroethoxy)acetic acid. semanticscholar.org This transformation can be achieved using sodium metaperiodate in the presence of a catalytic amount of ruthenium(III) chloride. semanticscholar.org The resulting 2-(2-chloroethoxy)acetic acid is a key intermediate in the synthesis of more complex molecules, such as 4-(4-aminophenyl)morpholin-3-ones. semanticscholar.org

Another example involves the oxidation of a related structure, 2-[2-(2-chloroethoxy)ethoxy]-ethanol, to its corresponding carboxylic acid. google.comgoogle.com This highlights the potential for the ether-containing side chain to be oxidized to a carboxylic acid derivative.

Degradation Mechanisms Under Oxidative Conditions

The stability of this compound under oxidative conditions is a critical consideration. While specific degradation studies on this exact compound are not detailed, information on related structures and functional groups provides insight. Acetonitrile itself can be degraded through various oxidation processes, including photolysis and reactions involving hydrogen peroxide. researchgate.netscielo.br Under UV irradiation, acetonitrile in the presence of oxygen can be oxidized to water, carbon dioxide, and other byproducts. scielo.br

Forced degradation studies on other drug substances have shown that oxidative conditions, often employing hydrogen peroxide, can lead to degradation. nih.gov The ether linkage in this compound could also be susceptible to cleavage under harsh oxidative conditions. The chloroalkyl group may also undergo reactions, potentially leading to the formation of aldehydes or other degradation products.

Compatibility with Reagents and Reaction Environments

The compatibility of this compound with various reagents and reaction environments is dictated by its functional groups: the nitrile, the ether linkage, and the alkyl chloride.

Nitrile Group: The nitrile group is relatively stable but can undergo hydrolysis to a carboxylic acid under acidic or basic conditions. It can also be reduced to an amine.

Ether Linkage: The ether linkage is generally stable to many reagents but can be cleaved under strongly acidic conditions.

Alkyl Chloride: The chloro group is a leaving group and can be displaced by nucleophiles. This makes the compound reactive towards a variety of nucleophilic substitution reactions. For instance, it can react with amines.

The choice of solvent is also crucial. Acetonitrile is a polar aprotic solvent and is often used in chemical reactions. nih.gov The stability of a compound in a particular solvent can influence reaction outcomes. For example, the reactivity of some compounds has been observed to differ between acetonitrile and other solvents like water. nih.gov

Advanced Spectroscopic and Analytical Characterization of 2 2 Chloroethoxy Acetonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise molecular structure of 2-(2-Chloroethoxy)acetonitrile by providing detailed information about the chemical environment of each proton and carbon atom.

The structure of this compound (Cl-CH₂-CH₂-O-CH₂-CN) suggests a distinct signature in both ¹H and ¹³C NMR spectra.

Proton (¹H NMR) Analysis: The ¹H NMR spectrum is expected to show three unique signals corresponding to the three methylene (B1212753) (CH₂) groups in different chemical environments. The integration of these signals would be 2H for each.

The protons on the carbon adjacent to the chlorine atom (Cl-CH ₂-) are expected to appear as a triplet due to coupling with the adjacent methylene group.

The protons on the carbon adjacent to the ether oxygen (-CH ₂-O-) would also be a triplet, coupling with the chlorine-bearing methylene group.

The protons situated between the ether oxygen and the electron-withdrawing nitrile group (-O-CH ₂-CN) are expected to be the most downfield-shifted signal and would appear as a singlet, as there are no protons on the adjacent carbon of the nitrile group to cause splitting.

Carbon (¹³C NMR) Analysis: A proton-decoupled ¹³C NMR spectrum would display four distinct signals, corresponding to the three unique methylene carbons and the quaternary nitrile carbon. General chemical shift ranges for these functional groups allow for predictable assignments. bhu.ac.in

The following tables present the predicted ¹H and ¹³C NMR spectral data for this compound, typically recorded in a solvent like deuterochloroform (CDCl₃).

Predicted ¹H NMR Data for this compound Predicted values are based on standard functional group chemical shifts.

Signal Assignment (Structure: Cl-CaH₂-CbH₂-O-CcH₂-CN)Predicted Chemical Shift (δ, ppm)MultiplicityIntegration
Hc (-O-CH₂-CN)~4.3Singlet (s)2H
Hb (-CH₂-O-)~3.8Triplet (t)2H
Ha (Cl-CH₂-)~3.7Triplet (t)2H

Predicted ¹³C NMR Data for this compound Predicted values are based on standard functional group chemical shifts.

Signal Assignment (Structure: Cl-C aH₂-C bH₂-O-C cH₂-C dN)Predicted Chemical Shift (δ, ppm)
Cd (-CN)~117
Cb (-CH₂-O-)~70
Cc (-O-CH₂-CN)~60
Ca (Cl-CH₂-)~42

To unambiguously confirm the assignments from 1D NMR and elucidate the connectivity of the molecular backbone, two-dimensional (2D) NMR experiments are utilized.

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling correlations. For this compound, a COSY spectrum would show a critical cross-peak connecting the triplet at ~3.7 ppm (Ha) with the triplet at ~3.8 ppm (Hb), confirming the Cl-CH₂-CH₂-O- fragment. The singlet at ~4.3 ppm (Hc) would show no cross-peaks, confirming its isolation from other protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to, providing one-bond ¹H-¹³C correlations. An HSQC spectrum would definitively link the proton signals to their corresponding carbon signals as laid out in the tables above (Ha to Ca, Hb to Cb, and Hc to Cc). This technique is invaluable for assigning the carbon signals correctly.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment provides information about longer-range couplings (typically 2-3 bonds), which is crucial for connecting the different fragments of the molecule. Key correlations would include:

The protons Hc (~4.3 ppm) showing a correlation to the nitrile carbon Cd (~117 ppm) and the ether-linked carbon Cb (~70 ppm).

The protons Hb (~3.8 ppm) correlating to both Ca (~42 ppm) and Cc (~60 ppm).

The protons Ha (~3.7 ppm) correlating to Cb (~70 ppm).

Together, these 2D NMR techniques provide an interlocking web of correlations that allows for the complete and confident structural elucidation of this compound.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to gain structural information through analysis of its fragmentation patterns.

High-resolution mass spectrometry provides a highly accurate mass measurement of the parent ion, which can be used to confirm the elemental formula. The molecular formula for this compound is C₄H₆ClNO. HRMS can distinguish its exact mass from other combinations of atoms that might have the same nominal mass. rsc.org The presence of a chlorine atom is readily identified by the characteristic M+2 isotopic pattern, where the peak for the ³⁷Cl isotope is approximately one-third the intensity of the peak for the ³⁵Cl isotope.

HRMS Data for this compound

ParameterValueSource
Molecular FormulaC₄H₆ClNO-
Monoisotopic Mass (for ³⁵Cl)119.0137915 Da nih.gov
M+2 Isotope (for ³⁷Cl)121.0108415 Da nih.gov

Tandem mass spectrometry (MS/MS) involves selecting the molecular ion (or a primary fragment) and subjecting it to collision-induced dissociation (CID) to generate a series of fragment ions. The resulting fragmentation pattern provides definitive structural confirmation by revealing how the molecule breaks apart. dtic.mil

For this compound, the molecular ion ([C₄H₆ClNO]⁺˙) would be expected to undergo fragmentation through several key pathways, including alpha-cleavage at the ether oxygen and loss of stable neutral molecules or radicals.

Plausible MS/MS Fragmentation Pathway and Major Ions

Precursor Ion (m/z)Fragment Ion (m/z)Proposed Lost FragmentProposed Fragment Structure
119/12184Cl[CH₂CH₂OCH₂CN]⁺˙
119/12178/80CH₂CN[ClCH₂CH₂O]⁺
119/12163/65C₂H₃O-CN[ClCH₂CH₂]⁺
119/12149C₂H₂O-CN[CH₂Cl]⁺
119/12141Cl-C₂H₄O[CH₂CN]⁺

Chromatographic Separation and Quantitative Analysis

Chromatographic techniques are essential for separating this compound from reaction mixtures or environmental matrices and for its quantitative determination. Both gas and liquid chromatography are suitable methods.

Gas Chromatography (GC): Due to its volatility, this compound is well-suited for GC analysis.

Column: A mid-polarity capillary column, such as one with a cyanopropylphenyl or a polyethylene (B3416737) glycol (WAX/FFAP) stationary phase, would be effective for separating this polar analyte from less polar impurities. ca.govrestek.com

Injection: A split/splitless injector is typically used.

Carrier Gas: Inert gases like helium or nitrogen are used as the mobile phase. libretexts.org

Detector: A Flame Ionization Detector (FID) provides good sensitivity for quantitative analysis. For definitive identification, a Mass Spectrometer (MS) detector is preferred, allowing for simultaneous separation and mass analysis (GC-MS). filab.fr

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful tool for the analysis of this compound, particularly if it is part of a complex, non-volatile mixture.

Mode: Reversed-phase HPLC is the most common approach.

Column: A C18 or C8 stationary phase column would be appropriate, separating compounds based on their hydrophobicity. chromatographyonline.com

Mobile Phase: A gradient elution using a mixture of water and an organic solvent, typically acetonitrile (B52724) or methanol, is used to separate the analyte from other components.

Detector: A UV detector can be used if the analyte possesses a suitable chromophore, although the nitrile group offers only weak absorption. For higher sensitivity and selectivity, an Evaporative Light Scattering Detector (ELSD) or, most powerfully, a Mass Spectrometer (LC-MS) is employed. LC-MS/MS provides the highest degree of selectivity and sensitivity for trace-level quantification.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of non-volatile and thermally sensitive compounds like this compound. The method separates components in a mixture based on their differential partitioning between a stationary phase and a liquid mobile phase. For purity assessment, a reversed-phase HPLC method is typically employed.

The purity of the compound is generally determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A high-purity sample will exhibit a single, sharp, and symmetrical peak with minimal to no secondary peaks. The use of high-purity solvents, such as HPLC-grade acetonitrile, is critical to ensure a stable baseline and low background noise, which is essential for accurate quantification. perkinelmer.com

Table 1: Illustrative HPLC Parameters for Purity Assessment

Parameter Condition
Column C18 (5 µm, 250 mm × 4.6 mm)
Mobile Phase Acetonitrile / Water (e.g., 70:30 v/v)
Flow Rate 1.0 mL/min
Detection UV at 210 nm sigmaaldrich.com
Column Temperature Ambient

| Injection Volume | 10 µL |

Note: The conditions are based on methods for structurally related compounds and represent a typical starting point for method development.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts and Impurity Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique ideal for the separation, identification, and quantification of volatile and semi-volatile organic compounds. scioninstruments.com It is particularly useful for identifying residual starting materials, solvents, or volatile byproducts that may be present in a sample of this compound following its synthesis.

In this method, the sample is vaporized and separated in the gas chromatograph based on the components' boiling points and interactions with the stationary phase. A common choice is a low-polarity column, such as a DB-5MS. As each separated component elutes from the GC column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, providing a unique fragmentation pattern or "fingerprint" for identification. This impurity profiling is a critical step mandated by regulatory authorities in pharmaceutical manufacturing. thermofisher.com

Table 2: Representative GC-MS Conditions for Impurity Analysis

Parameter Condition
Column DB-5MS (30 m × 0.25 mm, 0.25 µm film)
Carrier Gas Helium
Oven Program 50°C (hold 2 min), ramp at 10°C/min to 280°C (hold 15 min)
Injection Mode Split
Ionization Mode Electron Ionization (EI)

| MS Detector | Quadrupole or Time-of-Flight (ToF) |

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) for Trace Impurity Detection and Quantification

For the detection and quantification of trace-level impurities, particularly those that may be genotoxic, Ultra-High Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) offers unparalleled sensitivity and selectivity. researcher.liferesearchgate.net This technique is essential for analyzing structurally similar impurities, such as 2-(2-chloroethoxy)ethanol (B196239), which could be present in the final product at parts-per-million (ppm) levels. researcher.liferesearchgate.net

The UHPLC system uses columns with smaller particles to provide faster analysis and higher resolution compared to traditional HPLC. nih.gov The separated components are then analyzed by a tandem mass spectrometer, often using a triple quadrupole instrument operating in Multiple Reaction Monitoring (MRM) mode. researcher.life This involves selecting a specific precursor ion for the target impurity, fragmenting it, and then monitoring for a specific product ion. This two-stage filtering process drastically reduces background noise and allows for precise quantification at very low levels. researcher.life The method's sensitivity is defined by its Limit of Detection (LOD) and Limit of Quantitation (LOQ), which can be at the sub-ppm level. researcher.liferesearchgate.net

Table 3: UHPLC-MS/MS Parameters for Trace Impurity Analysis (adapted from a method for a related impurity)

Parameter Condition
UHPLC System Waters Acquity or equivalent researcher.life
Column ACE3 C18 (100 mm × 4.6 mm, 3.0 µm) researcher.life
Mobile Phase A 0.01 M Ammonium (B1175870) Acetate (B1210297) in Water researcher.life
Mobile Phase B Methanol researcher.life
Elution Isocratic (e.g., 20:80 v/v A:B) researcher.life
Flow Rate 0.5 mL/min researcher.life
Column Temperature 40 °C researcher.life
Ionization Source Positive Ion Electrospray (ESI+) researcher.life

| Detection Mode | Multiple Reaction Monitoring (MRM) researcher.life |

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy is a key analytical method used to identify the functional groups present within a molecule. By measuring how a molecule absorbs infrared radiation, specific bonds and functional groups can be identified, thus confirming the chemical structure of the compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to obtain an infrared spectrum of a sample. The resulting spectrum is a plot of absorbed infrared intensity versus wavenumber (cm⁻¹) and serves as a unique molecular "fingerprint". specac.com While the entire spectrum is unique to the molecule, specific absorption bands at characteristic frequencies are indicative of particular functional groups. libretexts.org

For this compound, the FT-IR spectrum is expected to show distinct peaks corresponding to its primary functional groups. The nitrile group (C≡N) gives rise to a sharp, medium-intensity absorption in a relatively clean region of the spectrum, making it easily identifiable. libretexts.org The ether linkage and chloroalkane group produce bands in the more complex "fingerprint region" (below 1500 cm⁻¹), which is rich with peaks from various bond vibrations. specac.com

Table 4: Expected FT-IR Absorption Bands for this compound

Functional Group Bond Characteristic Absorption (cm⁻¹)
Alkane C-H stretch 2850 - 2960 libretexts.org
Nitrile C≡N stretch 2210 - 2260 libretexts.org
Ether C-O stretch 1050 - 1150 vscht.cz

| Chloroalkane | C-Cl stretch | 600 - 800 |

Computational Chemistry and Theoretical Investigations of 2 2 Chloroethoxy Acetonitrile

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, albeit with approximations, these methods can predict a wide range of molecular attributes with high accuracy.

Density Functional Theory (DFT) Studies of Molecular Geometry and Energetics

Density Functional Theory (DFT) is a robust computational method for determining the electronic structure of molecules. mdpi.com It is particularly effective for geometry optimization, where the goal is to find the lowest energy arrangement of atoms in a molecule. cnr.itmolcas.org For 2-(2-chloroethoxy)acetonitrile, DFT calculations, specifically using the B3LYP functional with a 6-311++G(d,p) basis set, can provide a detailed picture of its three-dimensional structure. researchgate.net

Table 1: Calculated Geometric Parameters of this compound

ParameterBond/AngleCalculated Value
Bond LengthC1-C21.52 Å
C2-O1.43 Å
O-C31.42 Å
C3-C41.51 Å
C4-Cl1.80 Å
C1-N1.16 Å
Bond AngleC1-C2-O109.5°
C2-O-C3112.0°
O-C3-C4109.8°
C3-C4-Cl110.5°
N-C1-C2179.8°
Dihedral AngleC1-C2-O-C3178.5°
C2-O-C3-C4175.0°
O-C3-C4-Cl65.0° (gauche)

This table presents hypothetical data based on typical values for similar organic molecules.

The energetics of the molecule, including its total energy and heat of formation, can also be calculated. These values are crucial for assessing the thermodynamic stability of the compound. The gauche conformation of the O-C-C-Cl dihedral angle is predicted to be the most stable, a common feature in similar chloro-ethers due to a balance of steric and electronic effects.

Frontier Molecular Orbital (FMO) Analysis and Reaction Pathway Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). msu.eduwikipedia.orgnumberanalytics.com The energies and shapes of these orbitals provide critical information about the molecule's ability to act as an electron donor (nucleophile) or an electron acceptor (electrophile). libretexts.org

For this compound, the HOMO is expected to be localized primarily on the oxygen and chlorine atoms, reflecting their high electron density due to lone pairs. The LUMO is likely centered on the antibonding orbitals of the C-Cl bond and the cyano group, indicating these are the most probable sites for nucleophilic attack. researchgate.netpsu.edu The energy gap between the HOMO and LUMO is a significant indicator of chemical reactivity; a smaller gap generally implies higher reactivity. researchgate.net

Table 2: Calculated Frontier Molecular Orbital Energies of this compound

Molecular OrbitalEnergy (eV)
HOMO-10.5
LUMO-0.8
HOMO-LUMO Gap9.7 eV

This table presents hypothetical data based on typical values for similar organic molecules.

This analysis predicts that nucleophilic substitution reactions are likely to occur at the carbon atom attached to the chlorine, as this corresponds to an interaction between the nucleophile's HOMO and the C-Cl σ* LUMO of this compound.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Effects

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior over time, offering insights into conformational flexibility and the influence of the surrounding environment. nih.govnih.gov By simulating the motion of the molecule in a solvent, such as acetonitrile (B52724), one can observe how intermolecular interactions affect its shape and energy. researchgate.netacs.org

For this compound, MD simulations would reveal the rotational dynamics around the C-O and C-C single bonds. These simulations can quantify the relative populations of different conformers (e.g., gauche and anti) and the energy barriers between them. The solvent is expected to play a significant role, with polar solvents like acetonitrile potentially stabilizing more polar conformers through dipole-dipole interactions. arxiv.org The simulations can track the radial distribution functions between solute and solvent atoms, revealing the structure of the solvation shell.

Prediction of Spectroscopic Parameters

Computational methods can accurately predict various spectroscopic parameters, which is invaluable for interpreting experimental spectra and confirming molecular structures.

Calculated Nuclear Magnetic Resonance (NMR) chemical shifts are particularly useful. aip.org Using methods like the Gauge-Including Atomic Orbital (GIAO) approach, it is possible to predict the ¹H and ¹³C NMR spectra of this compound. acs.org The predicted shifts are influenced by the electronic environment of each nucleus. For instance, the protons on the carbon adjacent to the chlorine atom are expected to be deshielded and appear at a lower field in the ¹H NMR spectrum. pdx.edulibretexts.org Similarly, in the ¹³C NMR spectrum, the carbon attached to the chlorine and the carbon of the cyano group would show distinct chemical shifts. oregonstate.edumasterorganicchemistry.com

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

AtomPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
-CH₂-CN3.8555.2
-O-CH₂-3.9570.1
-CH₂-Cl3.7043.5
-C≡N-117.5

This table presents hypothetical data based on typical values for similar organic molecules.

In Silico Studies of Chemical Interactions and Mechanisms

In silico studies allow for the detailed investigation of reaction mechanisms at the molecular level. For this compound, a key reaction of interest is nucleophilic substitution at the carbon bearing the chlorine atom. oxfordsciencetrove.comlibretexts.orgksu.edu.salibretexts.org

Computational modeling can map out the potential energy surface for such a reaction, for instance, with a nucleophile like hydroxide (B78521) (OH⁻). This involves locating the transition state structure and calculating the activation energy of the reaction. stanford.eduresearchgate.netnih.gov These calculations can confirm whether the reaction proceeds via an Sₙ2 mechanism, characterized by a single transition state and inversion of stereochemistry, or an Sₙ1 mechanism involving a carbocation intermediate. Given the primary nature of the carbon center, an Sₙ2 pathway is highly probable. The modeling can also explore the influence of the solvent on the reaction barrier, providing a comprehensive understanding of the reaction dynamics.

Applications of 2 2 Chloroethoxy Acetonitrile in Specialized Chemical Syntheses

Role as a Key Intermediate in Pharmaceutical Synthesis

The primary and most well-documented application of 2-(2-Chloroethoxy)acetonitrile is in the pharmaceutical industry, where it functions as a crucial intermediate in the synthesis of important active pharmaceutical ingredients (APIs).

This compound is a key reagent in the synthesis of the second-generation antihistamine Cetirizine and its active enantiomer, Levocetirizine (B1674955). These drugs are widely used for the relief of symptoms associated with allergic rhinitis and urticaria.

The synthesis involves the N-alkylation of 1-[(4-chlorophenyl)phenylmethyl]piperazine with this compound. In this reaction, the chloro group of the acetonitrile (B52724) derivative is displaced by one of the nitrogen atoms of the piperazine (B1678402) ring. This condensation reaction is typically carried out in the presence of a base, such as sodium carbonate or potassium carbonate, and a solvent like toluene (B28343) or acetonitrile. The reaction yields the intermediate 2-[2-[4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]acetonitrile.

The final step in the synthesis is the hydrolysis of the nitrile group (-CN) of this intermediate to a carboxylic acid group (-COOH). This transformation is generally achieved using a strong base like sodium hydroxide (B78521), which converts the nitrile into the carboxylate salt, followed by acidification to yield the final API, Cetirizine or Levocetirizine. This synthetic route is a cornerstone in the manufacturing of these widely used medications. nih.govhomesunshinepharma.comnih.gov

A typical reaction scheme is outlined below:

Reactant 1Reactant 2Key IntermediateFinal Product
1-[(4-chlorophenyl)phenylmethyl]piperazineThis compound2-[2-[4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]acetonitrileCetirizine / Levocetirizine

This interactive table summarizes the core reactants and products in the synthesis of Cetirizine/Levocetirizine using this compound.

While its role in Cetirizine synthesis is preeminent, the chemical properties of this compound make it a valuable intermediate for the development of other APIs and drug candidates. Its structure allows for the introduction of a flexible and hydrophilic ethoxy-acetonitrile side chain onto a core molecule, a common strategy in drug design to modify a compound's pharmacokinetic properties, such as solubility and membrane permeability.

The dual reactivity of the molecule—the chloro group for alkylation and the nitrile group for conversion into amines, carboxylic acids, or heterocyclic systems—provides medicinal chemists with a versatile tool for lead optimization and the construction of new chemical entities. Although specific examples beyond Cetirizine are not extensively detailed in publicly available literature, its potential as a building block in drug discovery remains significant due to its fundamental chemical utility.

Utilization in the Synthesis of Organic Building Blocks

Beyond its direct use in synthesizing final drug products, this compound serves as a valuable bifunctional organic building block. Such reagents are instrumental in organic synthesis for their ability to form complex structures in a stepwise and controlled manner. nih.govbldpharm.de

The molecule can be conceptualized as a flexible three-carbon spacer with two distinct reactive handles. The chloro group is a good electrophile, readily participating in nucleophilic substitution reactions with amines, alcohols, and thiols to form new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds, respectively. This alkylation capability is the key to its role in the Cetirizine synthesis. google.comresearchgate.net

Simultaneously, the nitrile group offers a wide array of synthetic possibilities. It can be:

Hydrolyzed to form a carboxylic acid, as seen in the final step of Cetirizine synthesis.

Reduced to form a primary amine, which can then be used for further functionalization, such as amide or sulfonamide formation.

Utilized in cyclization reactions to form various nitrogen-containing heterocyclic rings, which are prevalent scaffolds in medicinal chemistry. nih.gov

This dual functionality allows chemists to first attach the molecule to a substrate via the chloro group and then elaborate the nitrile group to build molecular complexity. For instance, it can be used in the synthesis of macrocyclic compounds like crown ethers, where related chloroethoxy derivatives are essential for constructing the polyether backbone. vt.eduvt.edu The ability to introduce a CH2-CN moiety via an ether linkage makes it a specialized reagent for creating molecules with specific structural and electronic properties.

Applications in Advanced Chemical Reagents and Materials Precursors

The reactivity of this compound also suggests its potential application as a precursor for advanced chemical reagents and functional materials, although specific examples are less common in the literature than its pharmaceutical applications.

The nitrile group is a known precursor in the synthesis of certain classes of dyes and pigments. For example, nitrile functionalities are used to construct heterocyclic systems that form the chromophores of functional dyes. nih.govuctm.edu By incorporating the this compound moiety, it would be theoretically possible to create dyes with tailored solubility or with a reactive handle for covalent attachment to substrates like polymers or biological molecules.

In materials science, bifunctional molecules are often used as cross-linkers or as monomers in polymerization reactions. The chloro group could potentially react with nucleophilic sites on a polymer backbone to graft the ethoxy-acetonitrile side chain, thereby modifying the polymer's surface properties. Alternatively, after converting the nitrile to a reactive group like an amine or carboxylic acid, the molecule could be incorporated as a monomer in the synthesis of polyesters or polyamides, introducing a flexible ether linkage into the polymer chain. sinocurechem.com While direct utilization in commercial materials is not widely reported, its structural motifs are relevant to the design of functional organic materials.

Future Directions and Emerging Research Avenues for 2 2 Chloroethoxy Acetonitrile

Exploration of Novel Catalytic Transformations

The reactivity of the chloro and nitrile groups in 2-(2-Chloroethoxy)acetonitrile makes it an ideal substrate for a variety of catalytic transformations. Its role as a key intermediate in the synthesis of the antihistamine drug Cetirizine, through reactions with 1-[(4-chlorophenyl)(phenyl)-methyl]piperazine, highlights its utility in established pharmaceutical production. researchgate.netresearchgate.net

Future research is anticipated to focus on expanding the scope of its reactions through novel catalysis. The development of transition-metal-catalyzed cross-coupling reactions, such as Suzuki and Heck couplings, could enable the efficient formation of new carbon-carbon and carbon-heteroatom bonds at the chloro-substituted position. ambeed.comsigmaaldrich.com Furthermore, its potential as a modifier for catalyst ligands could be explored, where the ether and nitrile functionalities could coordinate with metal centers to influence the catalytic activity and selectivity of organic transformations. chembk.com Research into cobalt-catalyzed polycyclisation sequences and other transition metal-catalyzed processes could utilize this compound as a precursor to rapidly generate diverse and complex nitrogen-containing heterocyclic scaffolds, which are prevalent in biologically active molecules. bham.ac.ukrsc.org

Integration with Automated Synthesis and High-Throughput Screening

The fields of automated synthesis and high-throughput screening (HTS) have revolutionized the discovery of new molecules and materials by enabling a massive number of experiments to be performed in parallel. sigmaaldrich.comalfatest.it These platforms significantly accelerate the screening of reaction conditions, catalysts, and substrates to identify optimal synthetic pathways and novel compounds with desired properties. alfatest.itnih.gov

As a versatile building block, this compound is an excellent candidate for integration into HTS workflows. ambeed.com Automated systems could be employed to react it with large libraries of diverse building blocks—such as amines, phenols, and organometallic reagents—under various catalytic conditions. This approach could rapidly generate extensive libraries of novel derivatives. Such high-throughput experimentation would be invaluable for screening for new pharmaceutical candidates, functional materials, and specialty chemicals. The use of technologies like catalyst-coated glass beads (ChemBeads) could further streamline this process in automated systems by simplifying the handling and removal of catalysts. sigmaaldrich.com

Investigation of Green Synthesis Routes and Sustainable Production

The principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are becoming increasingly important in chemical manufacturing. paperpublications.orgsciforum.net Research into greener synthetic routes for this compound and its precursors is a key area of future development.

One promising approach involves the use of less hazardous reagents and solvents. For instance, a patented method for synthesizing the related compound 2-(2-chloroethoxy)acetic acid involves the direct oxidation of 2-(2-chloroethoxy)ethanol (B196239) using nitric acid in water as the solvent. google.com This method is noted for its simplicity, cost-effectiveness, and improved environmental profile compared to other routes. google.com

Furthermore, non-conventional energy sources are being explored to enhance reaction efficiency and reduce energy consumption. Ultrasound-assisted synthesis has been shown to improve yields and shorten reaction times in the N-alkylation of piperazine (B1678402) derivatives with 2-(2-chloroethoxy)ethanol, a direct precursor to the title compound. researchgate.net Applying similar sonochemical methods to the synthesis and reactions of this compound could lead to more sustainable and efficient manufacturing processes. researchgate.net

Potential in Advanced Functional Materials and Specialty Chemicals

The unique chemical structure of this compound makes it a valuable precursor for the synthesis of advanced functional materials and specialty chemicals. chembk.comchemuniverse.com Its derivatives have potential applications in materials science, including the development of polymers, liquid crystals, and metal-organic frameworks (MOFs).

The related compound, 2-(2-chloroethoxy)ethanol, is used to synthesize phthalonitrile (B49051) derivatives, which are essential precursors for phthalocyanines. sakarya.edu.tr Phthalocyanines are a class of macrocyclic compounds with applications as dyes, pigments, and functional materials in electronics and photomedicine. sakarya.edu.tr Similarly, this compound could be used to introduce the cyanoethoxy moiety into various molecular scaffolds, creating novel precursors for functional materials.

There is also significant potential in creating functionalized polymers. Derivatives such as 2-[2-(2-chloroethoxy)ethoxy]ethanol (B139825) are noted for their role in synthesizing polymers with enhanced water solubility and biocompatibility for biomedical applications. The structural similarity of this compound to building blocks like 2-(2-chloroethoxy)acetamide, which is used in the synthesis of polymer materials and MOF linkers, suggests its potential utility in these areas as well. chemscene.com Its ability to participate in the formation of complex structures like polyaza-crown ethers further underscores its potential as a building block for highly specialized molecules. orgsyn.org

Q & A

Basic: What are the optimized synthetic routes for 2-(2-Chloroethoxy)acetonitrile, and how do reaction conditions influence yield?

Answer:
The synthesis of this compound typically involves nucleophilic substitution or esterification reactions. For example, 2-(2-Chloroethoxy)ethanol can react with acetonitrile derivatives under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like acetonitrile or DMF. Evidence from a synthesis protocol shows that varying temperatures (50–80°C) and reaction times (24 hours) significantly impact yield (88% at 80°C vs. lower yields at milder conditions) . Optimization requires careful control of stoichiometry, solvent choice, and catalyst (e.g., NaBr for bromide displacement) to minimize side reactions like hydrolysis or over-oxidation.

Basic: What analytical techniques are recommended for characterizing this compound and its intermediates?

Answer:
Key methods include:

  • GC-FID : Validated for quantifying 2-(2-Chloroethoxy)ethanol (a precursor) with linearity (40–150 µg/mL, R² > 0.999) using a DB-FFAP column .
  • NMR/IR : For structural confirmation of the nitrile (-C≡N) and ether (-O-) groups.
  • Mass Spectrometry : To determine molecular weight (e.g., 166.60 g/mol for related ethyl esters) and fragmentation patterns .
  • HPLC : For purity assessment, especially if the compound is used in biological studies .

Advanced: How does the chloroethoxy group influence the compound’s reactivity in nucleophilic substitution reactions?

Answer:
The chloroethoxy moiety acts as a leaving group, facilitating nucleophilic attacks. For instance, in the synthesis of ethyl 2-(2-chloroethoxy)acetate, the chlorine atom undergoes substitution with amines or azides under basic conditions . The electron-withdrawing effect of the nitrile group enhances the electrophilicity of the adjacent carbon, promoting SN2 mechanisms. However, steric hindrance from the ethoxy chain may slow reactivity compared to simpler chloroacetates. Kinetic studies using varying nucleophiles (e.g., NaN₃ vs. KCN) and solvent polarity (DMF vs. acetonitrile) are critical for mechanistic insights .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

Answer:
Contradictions often arise from:

  • Purity Variability : Impurities in synthesis (e.g., unreacted 2-(2-Chloroethoxy)ethanol) can skew bioassay results. Rigorous purification (column chromatography, recrystallization) is essential .
  • Assay Conditions : Differences in cell lines, solvent carriers (e.g., DMSO vs. aqueous buffers), or concentration ranges may alter observed activity. Meta-analyses comparing protocols (e.g., IC₅₀ values under standardized conditions) are recommended .
  • Structural Analogues : Misattribution of activity to minor structural variants (e.g., chloro vs. bromo substituents) requires precise compound verification via LC-MS .

Basic: What safety protocols are critical when handling this compound in lab settings?

Answer:

  • Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., HCl gas during reactions) .
  • PPE : Nitrile gloves, lab coats, and safety goggles are mandatory due to potential skin/eye irritation .
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .
  • Storage : Keep in airtight containers at –20°C to prevent degradation, especially if used in long-term biological studies .

Advanced: What strategies mitigate byproduct formation during large-scale synthesis of this compound?

Answer:

  • Temperature Control : Lower reaction temperatures (e.g., 50°C) reduce dimerization or polymerization side products .
  • Catalyst Tuning : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency and selectivity .
  • In-line Monitoring : Techniques like FTIR or Raman spectroscopy enable real-time tracking of reaction progress and early detection of byproducts .

Basic: How is this compound utilized in synthesizing bioactive molecules?

Answer:
It serves as a versatile intermediate:

  • Pharmaceuticals : Used in synthesizing quinoline derivatives with potential antiviral or anticancer activity .
  • Agrochemicals : Functionalized to create herbicides (e.g., via coupling with triazole rings) .
  • Peptide Mimetics : The nitrile group can be hydrolyzed to carboxylic acids for incorporation into peptide backbones .

Advanced: What computational methods predict the interaction of this compound with biological targets?

Answer:

  • Docking Simulations : Tools like AutoDock Vina model binding affinities with enzymes (e.g., cytochrome P450) using crystal structures .
  • QSAR Studies : Correlate substituent effects (e.g., chloro vs. methoxy groups) with bioactivity using descriptors like logP and Hammett constants .
  • MD Simulations : Assess stability of ligand-protein complexes over nanosecond timescales to prioritize synthetic targets .

Basic: What are the stability profiles of this compound under varying storage conditions?

Answer:

  • Thermal Stability : Degrades above 40°C, forming chloroacetic acid and ethylene oxide byproducts. Store at –20°C in amber vials .
  • Light Sensitivity : UV exposure accelerates nitrile hydrolysis; use opaque containers .
  • Moisture Control : Anhydrous conditions (e.g., molecular sieves) prevent hydrolysis to amides or carboxylic acids .

Advanced: How can researchers address discrepancies in spectroscopic data for this compound derivatives?

Answer:

  • Isotopic Labeling : Use deuterated solvents (e.g., DMSO-d₆) to clarify overlapping NMR peaks .
  • High-Resolution MS : Resolve ambiguities in molecular ion peaks caused by isobaric interferences .
  • Cross-Validation : Compare IR/Raman spectra with computational predictions (e.g., DFT-calculated vibrational modes) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-Chloroethoxy)acetonitrile
Reactant of Route 2
Reactant of Route 2
2-(2-Chloroethoxy)acetonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.